molecular formula C28H30N6O B5604839 N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5604839
M. Wt: 466.6 g/mol
InChI Key: RASVISOXUJEIQO-UHFFFAOYSA-N
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Description

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad spectrum of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of benzimidazole derivatives with benzyl halides and morpholine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor sites, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of benzimidazole and morpholine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O/c1-2-8-22(9-3-1)21-34-26-13-7-4-10-23(26)30-27(34)20-29-28-31-24-11-5-6-12-25(24)33(28)15-14-32-16-18-35-19-17-32/h1-13H,14-21H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASVISOXUJEIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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